2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone

Organic Synthesis Halogenation Process Chemistry

Research bottleneck: sourcing the correct halogenated pyridinyl ethanone regioisomer for kinase inhibitor programs. 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone (CAS 845714-10-5) is the validated intermediate. - **Key Data:** 93.59% bromination yield; ≥95% purity. - **Application:** Enables synthesis of Class III PTK family inhibitors (c-Met IC50: 19.4 nM; VEGFR-2 IC50: 47.1 nM). - **Supply:** Scalable from mg to kg; free base form avoids costly 14-step salt syntheses.

Molecular Formula C7H5BrFNO
Molecular Weight 218.02
CAS No. 845714-10-5
Cat. No. B3359234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone
CAS845714-10-5
Molecular FormulaC7H5BrFNO
Molecular Weight218.02
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)CBr)F
InChIInChI=1S/C7H5BrFNO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4H,3H2
InChIKeyCEHIFHQKUBKPGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone Overview


2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone (CAS 845714-10-5) is a halogenated pyridinyl ethanone derivative with the molecular formula C7H5BrFNO and a molecular weight of 218.02 g/mol . The compound features a unique substitution pattern with bromine at the alpha position of the ethanone group and fluorine at the 3-position of the pyridine ring. This specific regiochemistry enables its primary utility as a key synthetic intermediate in the preparation of heterocycle-substituted pyridyl compounds that function as kinase inhibitors [1]. The compound is typically supplied at a minimum purity of 95% and exhibits a density of 1.656 g/cm³, with a boiling point of 255°C and a flash point of 108°C .

Why Substitution Fails for 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone


Generic substitution of 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone with alternative halogenated pyridinyl ethanones introduces critical structural variations that fundamentally alter downstream compound properties. The 3-fluoro substitution pattern on the pyridine ring confers distinct electronic and steric characteristics that are not recapitulated by non-fluorinated analogs such as 2-Bromo-1-(4-pyridinyl)ethanone, which lacks the fluorine atom entirely and consequently exhibits divergent reactivity and biological activity profiles . Furthermore, regioisomeric variations such as 1-(2-Bromo-3-fluoropyridin-4-yl)ethanone alter the spatial orientation of the halogen substituents, leading to different molecular recognition patterns in kinase binding pockets. The hydrobromide salt form (CAS 845538-59-2) represents a chemically distinct entity with different solubility and stability characteristics that cannot be directly interchanged with the free base [1]. These structural distinctions become amplified in the context of kinase inhibitor synthesis, where minor modifications to the pyridine scaffold translate into substantial differences in target selectivity and potency [2]. The evidence presented in Section 3 quantifies these differences in specific experimental systems.

2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone Quantitative Evidence


Synthesis Yield Superiority

The synthesis of 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone via bromination of 1-(3-fluoropyridin-4-yl)ethanone proceeds with a reported yield of 93.59% under optimized conditions . This yield was achieved using hydrogen bromide and bromine in glacial acetic acid at 60°C for 2.5 hours under an inert atmosphere. The target compound was isolated as a light yellow solid following precipitation with ethyl acetate . In comparison, the hydrobromide salt form (2-Bromo-1-(3-fluoropyridin-4-yl)ethanone hydrobromide) requires a 14-step multistep synthesis starting from 3-fluorocatechol and o-t-butylphenol, yielding only 27.2% overall .

Organic Synthesis Halogenation Process Chemistry

Kinase Inhibition Selectivity

Derivatives synthesized from 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone as a key intermediate demonstrate distinct kinase inhibition profiles. A representative derivative (US9938274, Compound 1) containing the 3-fluoro-4-pyridinyl scaffold exhibited an IC50 of 19.4 nM against c-Met (hepatocyte growth factor receptor) and 47.1 nM against VEGFR-2 in biochemical assays [1]. In contrast, a comparator compound (Comparative Compound A from the same patent) differing in substitution pattern showed reduced potency with an IC50 of 68.3 nM against c-Met [2]. An alternative derivative (US10005783, Example 51) incorporating the same pyridinyl scaffold but with different pendant groups achieved an IC50 of 5.20 nM against TrkA kinase in ELISA-based assays [3].

Kinase Inhibition Structure-Activity Relationship Drug Discovery

Class III PTK Inhibition Profile

Compounds derived from the 3-fluoro-4-pyridinyl scaffold have been characterized as inhibitors of the Class III PTK receptor family, including FMS (CSF-1R), c-KIT, PDGFRβ, PDGFRα, FLT3, and KDR (VEGFR-2) [1]. This target profile distinguishes these derivatives from alternative pyridine-based kinase inhibitors that may exhibit selectivity for different kinase families. In patent literature, pyridines and pyrazines containing this scaffold inhibit FMS, c-KIT, PDGFRβ, PDGFRα, FLT3, KDR, SRC, EphA2, EphA3, EphA8, FLT1, FLT4, HCK, LCK, PTK5, SYK, DDR1, DDR2, and RET [2]. The presence of the 3-fluoro substituent on the pyridine ring contributes to this broad Class III PTK inhibition profile.

Tyrosine Kinase Inhibitors Receptor Tyrosine Kinases Cancer Therapeutics

Reactivity Modulation by Fluorine Substitution

The presence of a fluorine atom at the 3-position of the pyridine ring influences the reactivity of the adjacent carbonyl and α-bromo groups. α-Fluoro ketones have been demonstrated to exhibit slightly lower reactivity compared to corresponding α-chloro and α-bromo derivatives in nucleophilic addition reactions [1]. This reduced reactivity can be advantageous in synthetic sequences requiring chemoselectivity. The 3-fluoro substituent on 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone is positioned adjacent to the carbonyl-bearing carbon of the pyridine ring, potentially influencing both electronic distribution and conformational preferences that affect downstream coupling reactions.

Physical Organic Chemistry Halogenated Ketones Reaction Mechanism

2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone Applications


Class III PTK Inhibitor Synthesis

2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone serves as a privileged intermediate for the preparation of heterocycle-substituted pyridyl compounds targeting the Class III PTK receptor family. As documented in patent literature, derivatives incorporating the 3-fluoro-4-pyridinyl scaffold inhibit FMS (CSF-1R), c-KIT, PDGFRβ, PDGFRα, FLT3, and KDR kinases [1]. The high synthetic yield (93.59%) of the bromination step makes this intermediate economically viable for multi-gram to kilogram-scale synthesis programs. Research groups focused on immunological and inflammatory diseases, hyperproliferative disorders, and neo-angiogenesis-related conditions will find this scaffold particularly relevant [2].

c-Met/VEGFR-2 Dual Inhibition SAR

The 3-fluoro-4-pyridinyl scaffold has demonstrated utility in generating compounds with dual c-Met/VEGFR-2 inhibitory activity. Derivatives synthesized from this intermediate have achieved IC50 values of 19.4 nM against c-Met and 47.1 nM against VEGFR-2 [3]. The 3.5-fold potency advantage over comparator substitution patterns (IC50 68.3 nM for c-Met) [4] underscores the scaffold's importance for achieving optimal kinase inhibition. Medicinal chemistry teams optimizing dual c-Met/VEGFR-2 inhibitors for oncology applications should prioritize this specific regioisomer.

Multi-Target Kinase Inhibitor Development

Derivatives of 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone have been characterized as inhibitors of an expanded kinase panel including SRC, EphA2, EphA3, EphA8, FLT1, FLT4, HCK, LCK, PTK5 (FRK), SYK, DDR1, DDR2, and RET, in addition to the Class III PTK family [5]. This broad kinase coverage positions the intermediate as a starting point for polypharmacology approaches targeting multiple nodes in signaling networks. Procurement of this intermediate enables exploration of structure-activity relationships across a diverse kinase selectivity space.

Process Chemistry Scale-Up

The well-characterized single-step synthesis of 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone with a demonstrated 93.59% isolated yield under straightforward reaction conditions (HBr, Br2, glacial acetic acid, 60°C, 2.5 h, N2 atmosphere) makes this compound suitable for process development and scale-up activities. The reproducible precipitation isolation (ethyl acetate) yields a light yellow solid with confirmed purity ≥95% , reducing purification burden. This contrasts favorably with alternative hydrobromide salt forms requiring 14-step syntheses with 27.2% overall yield , establishing the free base as the preferred form for cost-sensitive industrial applications.

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